1-(3-chloro-4-fluorophenyl)-3-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)urea
Overview
Description
1-(3-chloro-4-fluorophenyl)-3-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-fluorophenyl)-3-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)urea typically involves multi-step organic reactions. The process may start with the preparation of the pyridazinone core, followed by the introduction of the p-tolyl group, and finally the coupling with the urea moiety. Common reagents used in these steps include chlorinating agents, fluorinating agents, and coupling reagents under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-fluorophenyl)-3-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Halogen atoms (chlorine and fluorine) in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, or infectious diseases.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-3-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-(3-chloro-4-fluorophenyl)-3-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)urea: Known for its unique combination of functional groups that contribute to its biological activity.
1-(3-chloro-4-fluorophenyl)-3-(2-(6-oxo-3-(m-tolyl)pyridazin-1(6H)-yl)ethyl)urea: A similar compound with a different position of the tolyl group, which may affect its activity and properties.
1-(3-chloro-4-fluorophenyl)-3-(2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)ethyl)urea: Another analog with variations in the tolyl group position, leading to different biological effects.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]ethyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN4O2/c1-13-2-4-14(5-3-13)18-8-9-19(27)26(25-18)11-10-23-20(28)24-15-6-7-17(22)16(21)12-15/h2-9,12H,10-11H2,1H3,(H2,23,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJKFTPSPXWWAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC(=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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